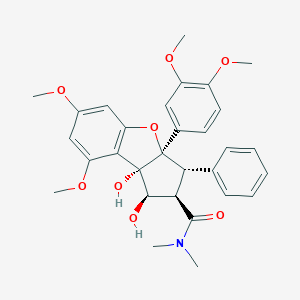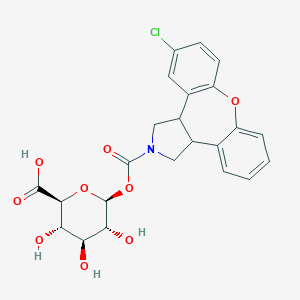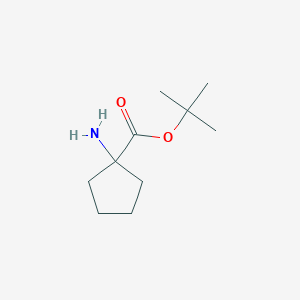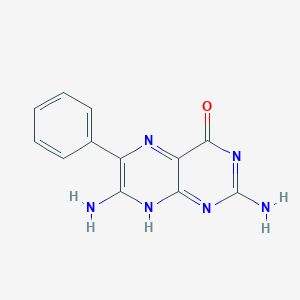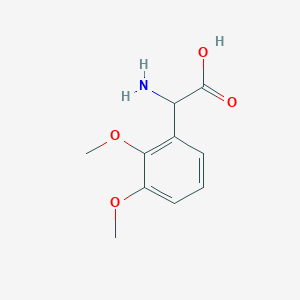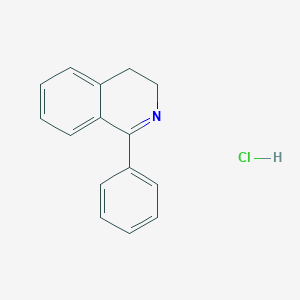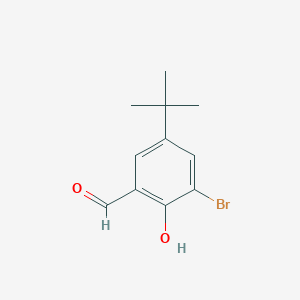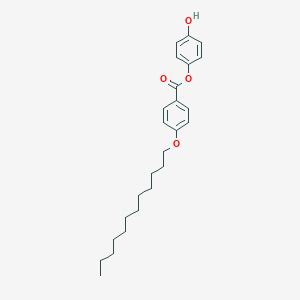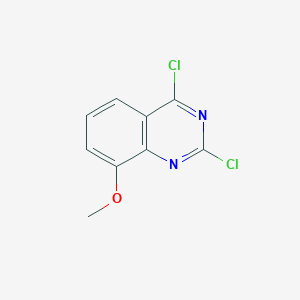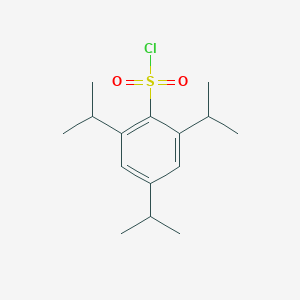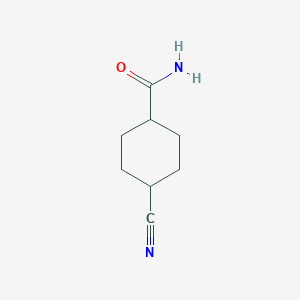
4-Cyanocyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanocyclohexanecarboxamide, also known as CCH, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. In
作用機序
The mechanism of action of 4-Cyanocyclohexanecarboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 4-Cyanocyclohexanecarboxamide is thought to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
生化学的および生理学的効果
4-Cyanocyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. 4-Cyanocyclohexanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 4-Cyanocyclohexanecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-Cyanocyclohexanecarboxamide has several advantages for lab experiments. It is stable and easy to handle, making it a suitable compound for various experiments. 4-Cyanocyclohexanecarboxamide is also relatively inexpensive and readily available. However, 4-Cyanocyclohexanecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 4-Cyanocyclohexanecarboxamide. One potential area of research is the development of new drugs based on the structure of 4-Cyanocyclohexanecarboxamide. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-Cyanocyclohexanecarboxamide. Additionally, more research is needed to explore the potential therapeutic applications of 4-Cyanocyclohexanecarboxamide in various diseases and disorders.
Conclusion
In conclusion, 4-Cyanocyclohexanecarboxamide is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Cyanocyclohexanecarboxamide is needed to fully understand its potential applications in various fields.
合成法
The synthesis of 4-Cyanocyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyanogen bromide in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-Cyanocyclohexanecarboxamide. The yield of the synthesis process is around 60-70%.
科学的研究の応用
4-Cyanocyclohexanecarboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 4-Cyanocyclohexanecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
CAS番号 |
121487-71-6 |
|---|---|
製品名 |
4-Cyanocyclohexanecarboxamide |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
InChIキー |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
正規SMILES |
C1CC(CCC1C#N)C(=O)N |
同義語 |
Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



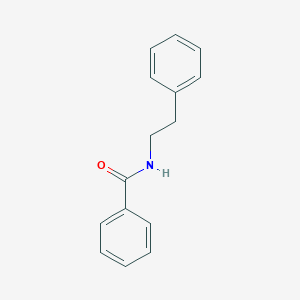
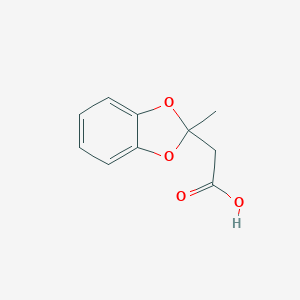
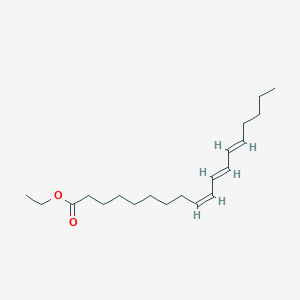
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
